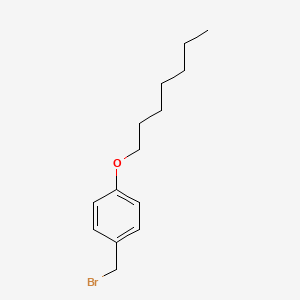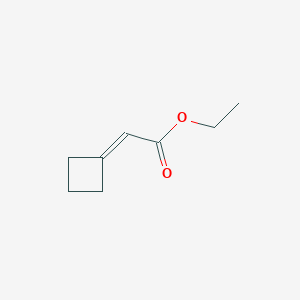
2-Chloro-6-iodoaniline
Overview
Description
2-Chloro-6-iodoaniline is a chemical compound with the molecular formula C6H5ClIN . It has an average mass of 253.468 Da and a monoisotopic mass of 252.915512 Da . It is also known by other names such as 2-Chlor-6-iodanilin in German, 2-Chloro-6-iodoaniline in French, and 2-Chloro-6-iodobenzenamine .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-iodoaniline consists of a benzene ring with chlorine and iodine substituents at the 2nd and 6th positions, respectively, and an amine group at the 1st position . The SMILES string representation is NC(C(Cl)=CC=C1)=C1I .Physical And Chemical Properties Analysis
2-Chloro-6-iodoaniline is a solid substance . Its empirical formula is C6H5ClIN, and it has a molecular weight of 253.47 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Palladium-Catalysed Carbonylation
In a study by Ács et al. (2006), 2-Iodoaniline derivatives, closely related to 2-Chloro-6-iodoaniline, were used as bifunctional substrates in palladium-catalysed carbonylation. This process yielded different types of compounds, such as 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives, depending on the substituents used (Ács et al., 2006).
Supramolecular Chemistry
Dey and Desiraju (2004) explored the supramolecular equivalence of various groups, including 4-(4′-Iodo)phenoxyaniline, in comparison to its bromo, chloro, and ethynyl derivatives. This study highlighted the unique structural properties and potential applications in the field of crystal engineering (Dey & Desiraju, 2004).
Microscale Synthesis
Pelter et al. (2004) reported the microscale synthesis of 1-Bromo-3-chloro-5-iodobenzene from 4-Bromo-2-chloro-6-iodoaniline. This synthesis is beneficial for undergraduate laboratory use due to its simplicity and high yield, demonstrating the compound's utility in educational settings (Pelter et al., 2004).
Halogen Shuffling in Pyridines
Mongin et al. (1998) utilized a derivative of 2-Chloro-6-iodoaniline in the study of halogen shuffling in pyridines, specifically examining site-selective electrophilic substitutions. This research contributes to our understanding of halogenated compound reactivity and substitution patterns (Mongin et al., 1998).
Larock Heteroannulation Reaction
Yiamsawat et al. (2022) used substituted 2-iodoaniline derivatives in the Larock heteroannulation reaction to synthesize 6-substituted-2,3-diarylindole derivatives. This study highlights the compound's role in synthesizing complex organic structures (Yiamsawat et al., 2022).
Safety And Hazards
2-Chloro-6-iodoaniline is classified as Acute Tox. 3 Oral and Eye Irrit. 2 according to the GHS classification . It is hazardous if swallowed or comes in contact with the eyes . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
properties
IUPAC Name |
2-chloro-6-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-2-1-3-5(8)6(4)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFIHWOTCWJTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529213 | |
| Record name | 2-Chloro-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-iodoaniline | |
CAS RN |
84483-28-3 | |
| Record name | 2-Chloro-6-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can you tell us about the reactivity of 2-Chloro-6-iodoaniline based on the research paper?
A1: The research paper [] highlights a key reaction involving 2-Chloro-6-iodoaniline: its reductive deamination to form 1-Bromo-3-chloro-5-iodobenzene. This reaction utilizes isoamyl nitrite in N,N-dimethylformamide and demonstrates the susceptibility of the amino group in 2-Chloro-6-iodoaniline to undergo diazotization followed by reduction. This information is valuable for researchers exploring further synthetic modifications of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)

![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)
![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)
![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)


![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)


![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)
